molecular formula C9H12N2O2 B1619232 methyl 2-benzylhydrazinecarboxylate CAS No. 69353-11-3

methyl 2-benzylhydrazinecarboxylate

Cat. No.: B1619232
CAS No.: 69353-11-3
M. Wt: 180.2 g/mol
InChI Key: TVFSXPGMAXVSDS-UHFFFAOYSA-N
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Description

methyl 2-benzylhydrazinecarboxylate is an organic compound with the molecular formula C_10H_11NO_2 It is a derivative of carbazic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazic acid, 3-benzyl-, methyl ester typically involves the esterification of carbazic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Carbazic acid+MethanolAcid catalystCarbazic acid, 3-benzyl-, methyl ester+Water\text{Carbazic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{methyl 2-benzylhydrazinecarboxylate} + \text{Water} Carbazic acid+MethanolAcid catalyst​Carbazic acid, 3-benzyl-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of carbazic acid, 3-benzyl-, methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonic acid resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-benzylhydrazinecarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to carbazic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH_4).

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Carbazic acid and methanol.

    Reduction: 3-benzylcarbazic alcohol.

    Substitution: Various substituted carbazic acid derivatives.

Scientific Research Applications

methyl 2-benzylhydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be converted into an active pharmaceutical ingredient in the body.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbazic acid, 3-benzyl-, methyl ester depends on its specific application. In general, the ester group can be hydrolyzed in vivo to release the active carbazic acid, which can then interact with biological targets such as enzymes or receptors. The benzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid: The parent compound of carbazic acid, with a simpler structure and different reactivity.

    Methyl carbamate: Another ester of carbamic acid, with different substituents and properties.

    Benzyl carbamate: Similar to carbazic acid, 3-benzyl-, methyl ester, but with a different ester group.

Uniqueness

methyl 2-benzylhydrazinecarboxylate is unique due to the presence of both a benzyl and a methyl ester group, which can influence its reactivity and biological activity. The combination of these groups can enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl N-(benzylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFSXPGMAXVSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219420
Record name Carbazic acid, 3-benzyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69353-11-3
Record name Carbazic acid, 3-benzyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069353113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazic acid, 3-benzyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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